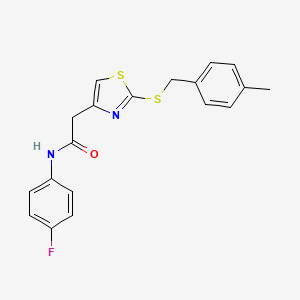

N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c1-13-2-4-14(5-3-13)11-24-19-22-17(12-25-19)10-18(23)21-16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGJQGLVBXARIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of Methylbenzylthio Group: The methylbenzylthio group is introduced by reacting the thiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.

Acetylation: The final step involves the acetylation of the thiazole derivative with 4-fluoroaniline in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Research indicates that N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibits a broad range of biological activities, including:

Anticancer Activity

- Mechanism of Action : The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to established anticancer agents.

-

Effectiveness : It has shown potent inhibitory effects against various cancer cell lines, such as:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

Antimicrobial Properties

- Activity Spectrum : The compound demonstrates activity against both bacterial and fungal strains. It inhibits the growth of Gram-positive bacteria and certain fungal species.

- Research Findings : Studies suggest that thiazole derivatives exhibit significant antibacterial activity, positioning this compound as a candidate for antimicrobial development.

Case Studies and Research Findings

- Anticancer Research : A study highlighted the compound's effectiveness against human cancer cell lines, showing significant cytotoxicity and potential for further development as an anticancer drug.

- Antimicrobial Studies : Research demonstrated the compound's efficacy against multiple strains of bacteria and fungi, suggesting its utility in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives to highlight its uniqueness:

Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 2-mercaptothiazole, and 2-(4-methylbenzyl)thiazole.

Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern in this compound distinguishes it from other thiazole derivatives, potentially leading to unique chemical and biological properties.

Biological Activity

N-(4-fluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula: C19H20FN3OS

- Molecular Weight: Approximately 372.5 g/mol

- Key Functional Groups: Thiazole ring, acetamide group, and a fluorophenyl substituent.

The presence of a fluorine atom in the 4-position of the phenyl ring enhances its lipophilicity and biological activity, making it suitable for therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. It induces apoptosis through both extrinsic and intrinsic signaling pathways .

- In vitro studies revealed that derivatives of thiazole compounds often exhibit significant growth inhibitory effects against cancer cells, with some derivatives showing lower IC50 values compared to standard treatments like irinotecan .

- Antimicrobial Properties :

-

Antioxidant Activity :

- The compound's structure may confer antioxidant properties, which could be beneficial in protecting against oxidative stress-related diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

- Formation of the thiazole moiety.

- Introduction of the thioether group derived from 4-methylbenzyl chloride.

- Acetamide coupling to complete the structure.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(2-thiazol-4-yl)acetamide | Chlorine substitution instead of fluorine | Anticancer and anti-inflammatory effects |

| 5-Methyl-4-phenyltiazole derivatives | Variations in phenyl substitutions | Anticancer activity against lung adenocarcinoma cells |

| Benzothiazole derivatives | Different heterocycles attached | Anticancer and antimicrobial properties |

This table illustrates how variations in substitution can impact biological efficacy, highlighting the significance of the fluorinated phenyl group in enhancing activity against cancer cell lines compared to other derivatives.

Case Studies

Several studies have focused on the anticancer mechanisms of thiazole derivatives similar to this compound:

- Study on Antiproliferative Effects : A series of thiazolidine derivatives were evaluated for antiproliferative activity against human cancer cell lines. The findings indicated that specific substitutions on the thiazole ring significantly influenced growth inhibition rates compared to standard chemotherapeutics .

- Mechanistic Insights : Research demonstrated that certain thiazole compounds induced apoptosis in cancer cells by activating caspase pathways, emphasizing their potential as effective anticancer agents.

Q & A

Q. Optimization Tips :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement (resolution <1.0 Å recommended). Hydrogen bonding and torsional angles confirm substituent orientations .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals:

- Thiazole C-H proton at δ 7.2–7.5 ppm.

- Fluorophenyl aromatic protons at δ 7.0–7.3 ppm (doublets, J = 8.5 Hz) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.08) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylbenzylthio group in bioactivity?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., 4-chlorobenzyl, 4-methoxybenzyl) and test against target enzymes/cell lines .

- Biological assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay (IC₅₀ in HeLa and MCF-7 cells) .

- Computational modeling : Molecular docking (AutoDock Vina) to compare binding affinities of analogs with bacterial FabH or human topoisomerase II .

Q. Example SAR Data (Hypothetical) :

| Substituent | MIC (μg/mL, S. aureus) | IC₅₀ (μM, HeLa) |

|---|---|---|

| 4-Methylbenzylthio | 8.2 | 12.4 |

| 4-Chlorobenzylthio | 6.5 | 9.8 |

| 4-Methoxybenzylthio | 15.7 | 18.3 |

Advanced: How should researchers address contradictions in reported biological activity data for thiazole-acetamide analogs?

Methodological Answer:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95%. Impurities (e.g., unreacted intermediates) may skew bioactivity .

- Orthogonal assays : Cross-validate results with multiple assays (e.g., ATP-based viability assays alongside MTT) .

- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

- Rodent models :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at intervals (0.5–24 hr) for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .

- Toxicity : 28-day repeat-dose study (histopathology, liver/kidney function markers) .

- Tissue distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs via scintillation counting .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at 100 K (synchrotron source, λ = 0.9 Å). Refine using SHELXL to map electron density for the thiazole and acetamide moieties .

- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N-H···S) that stabilize specific tautomers. Compare with DFT-optimized structures (Gaussian 16, B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.